Morpholin-4-yl-phenyl-acetic acid

Description

The exact mass of the compound Morpholin-4-yl-phenyl-acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Morpholin-4-yl-phenyl-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholin-4-yl-phenyl-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

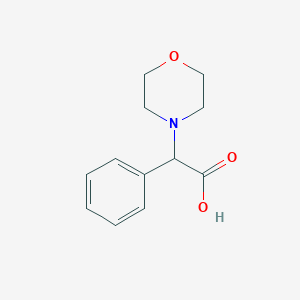

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13/h1-5,11H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJNQHRPTQSJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287162 | |

| Record name | Morpholin-4-yl-phenyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6342-19-4 | |

| Record name | 6342-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholin-4-yl-phenyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Morpholino-2-phenylacetic Acid

This guide provides a comprehensive overview of the synthesis and detailed characterization of 2-morpholino-2-phenylacetic acid, a molecule of significant interest in medicinal chemistry and drug development. The morpholine moiety is a privileged scaffold known to enhance the pharmacological profile of various compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a cornerstone in the design of bioactive molecules. Its presence can confer favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2] Consequently, morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] 2-Morpholino-2-phenylacetic acid, which incorporates this versatile scaffold directly attached to a phenylacetic acid backbone, represents a valuable building block for the synthesis of novel therapeutic agents. Phenylacetic acid derivatives themselves are known to possess biological activity, for instance as hPPAR agonists.[5]

Synthesis of 2-Morpholino-2-phenylacetic Acid: A Two-Step Approach

The synthesis of 2-morpholino-2-phenylacetic acid is efficiently achieved through a two-step process commencing with the hydrolysis of its corresponding ethyl ester to form the hydrochloride salt, followed by neutralization to yield the final free acid.

Step 1: Synthesis of 2-Morpholino-2-phenylacetic Acid Hydrochloride

The initial step involves the acid-catalyzed hydrolysis of ethyl 2-morpholino-2-phenylacetate. This reaction is typically carried out under reflux conditions in a suitable solvent such as dioxane, with a strong acid like hydrochloric acid serving as the catalyst.[1] The mechanism involves the protonation of the ester carbonyl, rendering it more susceptible to nucleophilic attack by water, followed by the elimination of ethanol.

Sources

Introduction: The Strategic Importance of Physicochemical Profiling

An In-depth Technical Guide to the Physicochemical Properties of Morpholin-4-yl-phenyl-acetic acid

In the landscape of modern drug discovery and development, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. Morpholin-4-yl-phenyl-acetic acid represents a significant structural motif, serving as a key intermediate and building block in the synthesis of a wide array of biologically active compounds.[1][2] Its inherent structure, combining a hydrophilic morpholine ring and a carboxylic acid function with a lipophilic phenyl group, presents a classic case of the amphiphilic character central to many pharmaceutical agents.

The ultimate success or failure of a drug candidate is inextricably linked to its physicochemical properties. These fundamental characteristics—solubility, ionization (pKa), and lipophilicity (LogP/LogD)—govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule. A thorough understanding and precise measurement of these parameters are therefore not merely academic exercises; they are critical, decision-gating steps in the rational design of therapeutics.

This guide provides a comprehensive technical overview of the core physicochemical properties of Morpholin-4-yl-phenyl-acetic acid. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a summary of known attributes but also detailed, field-proven experimental protocols for their determination. The emphasis is placed on the causality behind methodological choices, ensuring that the described workflows are robust, self-validating, and directly applicable in a research setting.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation upon which all other characterization rests.

-

IUPAC Name: 2-morpholin-4-yl-2-phenylacetic acid

-

Molecular Formula: C₁₂H₁₅NO₃

-

Molecular Weight: 221.25 g/mol [1]

-

CAS Number: 91641-50-8 (for the Hydrochloride salt)[3]

-

PubChem CID: 241650[4]

The structure comprises a central acetic acid moiety, with one alpha-carbon substituted with both a phenyl ring and a nitrogen atom from a morpholine ring. This arrangement creates a chiral center, though much of the literature discusses the racemic mixture.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Step-by-Step Methodology:

-

Preparation: Prepare a buffer solution of the desired pH (e.g., phosphate-buffered saline, pH 7.4, for physiological relevance).

-

Addition of Compound: Add an excess amount of solid Morpholin-4-yl-phenyl-acetic acid to a known volume of the buffer in a sealed vial. The excess should be clearly visible to ensure saturation.

-

Equilibration: Place the vial in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vial to pellet the excess solid.

-

Sampling: Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results. [5]6. Quantification: Prepare a standard curve of the compound with known concentrations. Analyze the filtered sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Determine the concentration of the compound in the filtrate by comparing its peak area to the standard curve.

-

Reporting: Report the solubility in units of mg/mL or molarity at the specified pH and temperature.

Section 4: Ionization Constant (pKa) Determination

Theoretical Basis: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. Morpholin-4-yl-phenyl-acetic acid is amphoteric, possessing both a weakly acidic group (carboxylic acid) and a weakly basic group (the tertiary amine of the morpholine ring).

-

Acidic pKa (pKa₁): Governs the equilibrium between the neutral -COOH and the anionic -COO⁻.

-

Basic pKa (pKa₂): Governs the equilibrium between the neutral morpholine nitrogen and the cationic protonated form.

Knowledge of these pKa values is essential for predicting solubility, designing salt forms, and understanding potential interactions with biological targets.

Experimental Protocol: Potentiometric Titration

This classic method determines pKa by monitoring pH changes as a titrant (a strong acid or base) is added to a solution of the compound. [6] Causality: Potentiometric titration is a direct and reliable method that measures the buffering capacity of the compound against pH change. The inflection points on the resulting titration curve correspond to the pKa values, where the compound exhibits its maximum buffering capacity. [6][7] Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0). [6]2. Sample Preparation: Accurately weigh and dissolve a sample of Morpholin-4-yl-phenyl-acetic acid in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM). [6]Maintaining constant ionic strength minimizes activity coefficient variations during titration.

-

Initial pH Adjustment: For a full titration, adjust the initial pH of the solution to an extreme (e.g., pH 1.8-2.0) by adding a small amount of strong acid (e.g., 0.1 M HCl). This ensures all functional groups are in their fully protonated state.

-

Titration: Place the solution in a jacketed vessel at a constant temperature. Purge with an inert gas like nitrogen to prevent dissolved CO₂ from interfering. [6]Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are determined from the pH at the half-equivalence points of the curve. [7][8]The first inflection point corresponds to the pKa of the carboxylic acid, and the second corresponds to the pKa of the morpholine nitrogen.

-

Validation: Perform the titration in triplicate to ensure reproducibility. [6] Visualization: pKa from a Titration Curve

Caption: At the half-equivalence point, the pH of the solution equals the pKa of the ionizable group.

Section 5: Lipophilicity (LogP and LogD)

Theoretical Basis: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is commonly expressed as:

-

LogP (Partition Coefficient): The logarithm of the ratio of the concentration of the neutral species of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. [9]* LogD (Distribution Coefficient): The logarithm of the ratio of the concentration of all species (neutral and ionized) of a compound between the lipid and aqueous phases at a specific pH. [10]For ionizable compounds like Morpholin-4-yl-phenyl-acetic acid, LogD is more physiologically relevant. A LogD at pH 7.4 (LogD₇.₄) is a standard parameter in drug discovery.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

This method directly measures the partitioning of the compound between n-octanol and a pH 7.4 buffer.

Causality: The use of n-octanol is a well-established surrogate for the lipid bilayer of cell membranes. Performing the measurement at pH 7.4 provides a direct estimate of lipophilicity under physiological conditions, which is a better predictor of in vivo membrane permeability than LogP for an ionizable compound.

Workflow Diagram: LogD Determination

Caption: Workflow for the experimental determination of the LogD at pH 7.4.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare n-octanol and a pH 7.4 buffer (e.g., PBS). Pre-saturate the n-octanol with buffer and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment. [11]2. Compound Addition: Prepare a stock solution of Morpholin-4-yl-phenyl-acetic acid in the pre-saturated buffer.

-

Partitioning: In a vial, combine a known volume of the compound solution with an equal volume of pre-saturated n-octanol.

-

Equilibration: Seal the vial and mix thoroughly on a rotator for a set period (e.g., 1 hour) to allow for complete partitioning. [10]5. Phase Separation: Centrifuge the vial to ensure a sharp and complete separation of the aqueous and octanol layers.

-

Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a validated HPLC method.

-

Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

Conclusion

References

- Smolecule. (2023, August 16). Morpholin-4-YL-(4-methyl)phenyl-acetic acid.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook. MORPHOLIN-4-YL-PHENYL-ACETIC ACID HYDROCHLORIDE synthesis.

- Enamine. LogD/LogP Background.

- Stephens, S. J., & Jonich, M. J. Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education.

- Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. Determination of solubility: A laboratory experiment. Journal of Chemical Education.

- ULM. Experiment # 11: Spectroscopic determination of indicator pKa.

- Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- MySkinRecipes. (2R)-4-Morpholinyl(phenyl)acetic acid.

- Chem-Impex. Morpholin-4-yl-acetic acid.

- Chemistry LibreTexts. (2023, May 7). pH measurement and determination of pKa value.

- ACD/Labs. LogP—Making Sense of the Value.

- Bui, H., & Lewis, R. E. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration.

- PubChem. Morpholin-4-yl-phenyl-acetic acid.

- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.

- Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- PubChemLite. 2-[4-(morpholin-4-yl)phenyl]acetic acid.

- ECHEMI. 4-Morpholineacetic acid.

- J&K Scientific LLC. Morpholin-4-yl-acetic acid.

- Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.

- Wikipedia. Phenylacetic acid.

Sources

- 1. (2R)-4-Morpholinyl(phenyl)acetic acid [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. MORPHOLIN-4-YL-PHENYL-ACETIC ACID HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Morpholin-4-yl-phenyl-acetic acid | C12H15NO3 | CID 241650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. study.com [study.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acdlabs.com [acdlabs.com]

- 10. enamine.net [enamine.net]

- 11. agilent.com [agilent.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Morpholin-4-yl-phenyl-acetic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholin-4-yl-phenyl-acetic acid is a synthetic organic compound that integrates two key pharmacophores: the phenylacetic acid moiety, known for its anti-inflammatory properties, and the morpholine ring, a privileged structure in medicinal chemistry recognized for enhancing pharmacokinetic profiles and conferring a wide range of biological activities.[1][2][3][4] While the precise mechanism of action for this specific molecule is not yet fully elucidated, its structural components suggest several plausible biological targets and signaling pathways. This guide provides a comprehensive framework for systematically investigating the mechanism of action of Morpholin-4-yl-phenyl-acetic acid, from initial hypothesis generation to detailed experimental validation.

Introduction: Deconstructing the Molecule for Mechanistic Insights

The rational investigation into a molecule's mechanism of action begins with an analysis of its constituent parts. Morpholin-4-yl-phenyl-acetic acid is comprised of a phenylacetic acid core substituted with a morpholine ring.

-

Phenylacetic Acid Derivatives: This class of compounds includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1] Their primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. Furthermore, some phenylacetic acid derivatives have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in metabolism.[5]

-

Morpholine Moiety: The morpholine ring is a common feature in numerous approved drugs and clinical candidates. Its incorporation is known to improve solubility, metabolic stability, and target-binding affinity.[2][4] Derivatives of morpholine have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and antioxidant activities.[3][6]

Based on this structural analysis, we can formulate our primary hypotheses for the mechanism of action of Morpholin-4-yl-phenyl-acetic acid:

-

Hypothesis 1: Anti-inflammatory Activity via COX Inhibition. The compound may act as an inhibitor of COX-1 and/or COX-2, thereby reducing the production of prostaglandins involved in inflammation.

-

Hypothesis 2: Metabolic Regulation via PPAR Agonism. The molecule could function as a PPAR agonist, influencing lipid and glucose metabolism.

-

Hypothesis 3: Novel Target Engagement. The unique combination of the two moieties may result in interaction with a novel biological target, leading to a distinct pharmacological profile.

This guide will now detail the experimental workflows required to test these hypotheses.

Proposed Experimental Workflow for Mechanistic Elucidation

The following diagram outlines a logical progression of experiments to systematically investigate the mechanism of action of Morpholin-4-yl-phenyl-acetic acid.

Caption: A multi-phase experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

In vitro COX-1/COX-2 Inhibition Assay

Objective: To determine if Morpholin-4-yl-phenyl-acetic acid directly inhibits the activity of COX-1 and COX-2 enzymes.

Methodology:

-

Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe, test compound (Morpholin-4-yl-phenyl-acetic acid), known COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as positive controls.

-

Procedure: a. Prepare a dilution series of the test compound and controls. b. In a 96-well plate, add the respective enzyme (COX-1 or COX-2) to each well. c. Add the test compound or control at various concentrations and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for binding. d. Initiate the enzymatic reaction by adding arachidonic acid. e. After a specific reaction time, add the detection probe and measure the signal (absorbance or fluorescence) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) by fitting the data to a dose-response curve.

Expected Outcome: This assay will reveal whether the compound is a non-selective, COX-1 selective, or COX-2 selective inhibitor, providing direct evidence for or against Hypothesis 1.

| Parameter | Description |

| IC50 (COX-1) | Concentration for 50% inhibition of COX-1 |

| IC50 (COX-2) | Concentration for 50% inhibition of COX-2 |

| Selectivity Index | IC50 (COX-1) / IC50 (COX-2) |

PPAR Agonism Reporter Assay

Objective: To assess the ability of Morpholin-4-yl-phenyl-acetic acid to activate PPARα, PPARγ, and PPARδ.

Methodology:

-

Cell Line: Use a suitable mammalian cell line (e.g., HEK293T) transiently or stably transfected with:

-

A full-length human PPAR isoform (α, γ, or δ).

-

A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase or β-galactosidase gene.

-

-

Procedure: a. Seed the transfected cells in a 96-well plate. b. Treat the cells with a dilution series of the test compound. Include known PPAR agonists (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) as positive controls. c. Incubate for 24-48 hours. d. Lyse the cells and measure the reporter gene activity (luminescence or colorimetric signal).

-

Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the fold activation relative to the vehicle control and determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

Expected Outcome: This assay will determine if the compound acts as an agonist for any of the PPAR isoforms, supporting or refuting Hypothesis 2.

Proposed Signaling Pathway

Based on the potential for COX inhibition, the following signaling pathway is proposed.

Caption: Proposed inhibitory action on the cyclooxygenase (COX) pathway.

Concluding Remarks and Future Directions

This technical guide provides a foundational strategy for the comprehensive mechanistic evaluation of Morpholin-4-yl-phenyl-acetic acid. The proposed multi-phase approach, beginning with broad in vitro screening and progressing to specific cellular and in vivo models, ensures a thorough and rigorous investigation. The initial focus on COX inhibition and PPAR agonism is logically derived from the compound's chemical structure. However, researchers must remain open to unexpected findings, such as the identification of a novel target through unbiased approaches like affinity chromatography. Successful elucidation of the mechanism of action will be critical for the further development of Morpholin-4-yl-phenyl-acetic acid as a potential therapeutic agent.

References

-

Scribd. Phenylacetic Acid Derivatives Overview | PDF | Acid | Nonsteroidal Anti Inflammatory Drug. Available from: [Link].

-

Santini C, Berger GD, Han W, et al. Phenylacetic acid derivatives as hPPAR agonists. Bioorg Med Chem Lett. 2003;13(7):1277-1280. Available from: [Link].

- Google Patents. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them.

-

National Center for Biotechnology Information. Phenylacetates - MeSH. Available from: [Link].

-

Wikipedia. Phenylacetic acid. Available from: [Link].

-

PubChem. Morpholin-4-yl-phenyl-acetic acid. Available from: [Link].

-

Arshad F, Khan MF, Akhtar W, et al. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556:01051. Available from: [Link].

-

Al-Suhaimi KSA, El-Sawy ER, El-Gazzar ARBA, et al. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future J Pharm Sci. 2021;7(1):31. Available from: [Link].

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link].

-

ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. Available from: [Link].

-

Kumar P, Kumar A, Sharma S, et al. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorg Chem. 2020;96:103578. Available from: [Link].

Sources

- 1. scribd.com [scribd.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy Morpholin-4-YL-(4-methyl)phenyl-acetic acid | 490026-98-7 [smolecule.com]

The Biological Versatility of Morpholin-4-yl-phenyl-acetic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a "privileged scaffold" for the design of novel therapeutic agents. When coupled with a phenylacetic acid moiety, the resulting Morpholin-4-yl-phenyl-acetic acid core structure gives rise to a class of derivatives with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds, offering valuable insights for researchers and professionals in drug development.

The inherent structural features of the morpholin-4-yl-phenyl-acetic acid scaffold, combining a flexible morpholine ring with a rigid phenyl group and a reactive carboxylic acid handle, allow for extensive chemical modifications. This versatility has been exploited to generate a diverse library of derivatives with activities spanning anti-inflammatory, analgesic, and anticancer domains. This guide will delve into the key findings that underscore the therapeutic potential of this chemical class.

Core Synthesis Strategies: Building the Morpholin-4-yl-phenyl-acetic Acid Backbone

The synthesis of morpholin-4-yl-phenyl-acetic acid and its derivatives is typically achieved through straightforward and efficient chemical reactions. A fundamental approach involves the nucleophilic substitution of a halo-phenylacetic acid derivative with morpholine.

A representative synthesis of the core compound, morpholin-4-yl-phenyl-acetic acid hydrochloride, is achieved by the hydrolysis of its corresponding ethyl ester.[1]

Experimental Protocol: Synthesis of Morpholin-4-yl-phenyl-acetic Acid Hydrochloride[1]

-

Reaction Setup: Dissolve ethyl 2-morpholino-2-phenylacetate (1.0 eq) in dioxane.

-

Hydrolysis: Add 37% hydrochloric acid (10.0 eq) dropwise to the solution.

-

Reflux: Stir the reaction mixture under reflux conditions overnight.

-

Additional Hydrolysis: Add another portion of 37% hydrochloric acid (10.0 eq) and continue to reflux for an additional 24 hours.

-

Work-up: Upon completion of the reaction (monitored by TLC), remove the solvent by evaporation under reduced pressure.

-

Purification: Triturate the residue with acetonitrile to yield 2-morpholino-2-phenylacetic acid hydrochloride as a white solid.

This foundational synthetic route can be adapted to generate a variety of derivatives by utilizing substituted phenylacetic acids or by further modifying the carboxylic acid group to form esters, amides, and other functional groups.

Caption: General synthetic scheme for Morpholin-4-yl-phenyl-acetic acid hydrochloride.

A Spectrum of Biological Activities: From Inflammation to Cancer

Derivatives of the morpholin-4-yl-phenyl-acetic acid scaffold have demonstrated significant potential across multiple therapeutic areas. The following sections will detail the key biological activities, underlying mechanisms, and relevant experimental data.

Anti-inflammatory and Analgesic Properties: Targeting the Drivers of Pain and Inflammation

The morpholine moiety is a common feature in many anti-inflammatory and analgesic drugs.[2] Derivatives of morpholin-4-yl-phenyl-acetic acid have been investigated for their potential to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes.

While direct studies on the COX-inhibitory activity of a wide range of morpholin-4-yl-phenyl-acetic acid derivatives are not extensively documented in publicly available literature, related morpholine-containing structures have shown significant promise as selective COX-2 inhibitors. For instance, a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives demonstrated the ability to dramatically reduce the expression of iNOS and COX-2 in LPS-stimulated macrophage cells.[3][4] This suggests that the morpholine-phenyl scaffold can be effectively tailored to target key enzymes in the inflammatory cascade.

The analgesic effects of these compounds are often evaluated using established in vivo models. A standard method for assessing peripherally acting analgesics is the acetic acid-induced writhing test in mice.[5][6]

-

Animal Model: Use male Swiss albino mice, fasted overnight with free access to water.

-

Compound Administration: Administer the test compounds (e.g., morpholin-4-yl-phenyl-acetic acid derivatives) orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard analgesic like diclofenac sodium.

-

Induction of Writhing: After a set period (e.g., 30 minutes post-administration), inject a 0.6% solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).

-

Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

The mechanism of action for the analgesic effects of related compounds has been linked to the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.

Caption: Proposed anti-inflammatory mechanism of action.

Anticancer Activity: A Promising Avenue for Novel Chemotherapeutics

The morpholine scaffold is present in several clinically used anticancer drugs, and its derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[7] While specific data on the anticancer activity of a broad range of morpholin-4-yl-phenyl-acetic acid derivatives is emerging, related compounds have shown significant potential. For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated potent anticancer activity, particularly against prostate cancer cell lines.[8]

The evaluation of anticancer activity typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (morpholin-4-yl-phenyl-acetic acid derivatives) and a vehicle control for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The mechanism of action for the anticancer effects of morpholine derivatives is diverse and can involve the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway.[9]

Caption: Potential anticancer signaling pathway targeted by morpholine derivatives.

Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective drug candidates. While a comprehensive SAR study for a large, homologous series of morpholin-4-yl-phenyl-acetic acid derivatives is not yet fully established in the literature, some general trends can be inferred from studies on related morpholine-containing compounds.[7][10][11][12]

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly influence biological activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy groups) at different positions can modulate the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets. For instance, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro moiety exhibited higher cytotoxic effects than those with a methoxy moiety.[8]

-

Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters or amides can alter the compound's lipophilicity, membrane permeability, and metabolic stability, which in turn can impact its biological activity and pharmacokinetic profile.

-

Stereochemistry: Although the core morpholin-4-yl-phenyl-acetic acid structure is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with different biological activities.

Table 1: Representative Biological Activity Data of Morpholine Derivatives

| Compound Class | Biological Activity | Target/Assay | IC50/Activity | Reference |

| Morpholinopyrimidine derivatives | Anti-inflammatory | iNOS and COX-2 expression | Significant reduction | [3][4] |

| 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives | Analgesic/Anti-inflammatory | COX-II | Potent activity | [5] |

| 4-Morpholino-2-phenylquinazoline derivatives | Anticancer | PI3 Kinase p110alpha | 2.0 nM | [9] |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Anticancer | PC3 cell line | 52 µM | [8] |

| Morpholine derived thiazoles | Carbonic Anhydrase-II Inhibition | Bovine CA-II | 14.68 µM | [12] |

Future Directions and Conclusion

The morpholin-4-yl-phenyl-acetic acid scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility of this core structure allows for the generation of diverse chemical libraries for high-throughput screening.

Future research in this area should focus on:

-

Systematic SAR studies: Synthesizing and evaluating a broad and diverse library of morpholin-4-yl-phenyl-acetic acid derivatives to establish clear structure-activity relationships for anti-inflammatory, analgesic, and anticancer activities.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent derivatives.

-

In vivo efficacy and pharmacokinetic studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease and assessing their absorption, distribution, metabolism, and excretion (ADME) properties.

References

- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.

- Yıldırım, S., et al. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega.

- Yıldırım, S., et al. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones.

- Dyck, B. P., et al. (2004). Synthesis and structure-activity relationship of small-molecule malonyl coenzyme A decarboxylase inhibitors. Journal of medicinal chemistry, 47(15), 3865–3871.

- Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(29), 20087-20102.

- Fatima, S., et al. (2023).

- Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.

- Rageh, A. H., et al. (2019). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 18(1), 4–25.

- Tsvetkov, P. O., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858.

- Labianca, E. N., et al. (2018).

- Yar, M. S., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 31.

- Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of medicinal chemistry, 22(5), 554–559.

- Ahmed, S., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 14(31), 22087-22100.

- Chen, Y.-F., et al. (2022). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 27(19), 6649.

- Dalkara, S., et al. (2005). Synthesis and analgesic action of N-(substituted-ethyl)pyrrole-3,4-dicarboximides. Il Farmaco, 60(1), 15–22.

- Mohammed, H. S., et al. (2021). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Molecules, 26(16), 4933.

- El-Sayed, N. N. E., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(13), 5183.

- Wölwer, C., et al. (2022). Characterization of Anti-Cancer Activities of Violacein: Actions on Tumor Cells and the Tumor Microenvironment. Frontiers in Pharmacology, 13, 864522.

- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.

- Küçükgüzel, Ş. G., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal chemistry research, 23(8), 3539–3550.

- Afzal, O., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(13), 5171.

Sources

- 1. MORPHOLIN-4-YL-PHENYL-ACETIC ACID HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Pharmacological Profiling of Novel Morpholine Compounds

Foreword: The Rationale of a Privileged Scaffold

The morpholine ring is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged structure."[1] Its prevalence in approved drugs and clinical candidates is not accidental. The ring's inherent properties—a weak basic nitrogen atom and an opposing oxygen atom—confer advantageous physicochemical characteristics. These often translate to improved aqueous solubility, favorable pKa values for physiological conditions, and enhanced metabolic stability, making the morpholine moiety a powerful tool for optimizing pharmacokinetic and pharmacodynamic (PK/PD) profiles, particularly for central nervous system (CNS) agents where brain permeability is key.[1][2]

This guide eschews a generic checklist approach. Instead, it presents an integrated, causality-driven strategy for the comprehensive pharmacological profiling of novel compounds bearing this versatile scaffold. As Senior Application Scientists, our role is not merely to execute assays but to build a robust, self-validating data package that logically progresses a compound from a mere "hit" to a viable preclinical candidate. We will explore the critical sequence of interrogation—from foundational in silico predictions to complex in vivo validation—explaining the why behind each experimental choice and ensuring every protocol is designed to yield unambiguous, decision-driving data.

Part 1: Foundational Profiling - In Silico and Physicochemical Characterization

Expertise & Experience: Before any significant investment in wet lab resources, a foundational understanding of a compound's intrinsic properties is paramount. This initial phase acts as a critical filter, eliminating compounds with predicted liabilities and prioritizing those with the highest probability of success. The morpholine ring itself influences properties, but its effect is modulated by the rest of the molecular structure. Early computational and basic physicochemical assessments are the most resource-efficient methods for gaining this initial insight.[3]

In Silico ADME/Tox Prediction

The journey begins with computational modeling. Freely accessible and robust web servers can provide a reliable early assessment of a compound's likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile based solely on its chemical structure.[4][5] This allows for the rapid, cost-effective triage of large numbers of analogues.

-

Input Structure: Obtain the simplified molecular-input line-entry system (SMILES) string for the novel morpholine compound.

-

Server Submission:

-

Navigate to the SwissADME web server. Paste the SMILES string into the input field and execute the prediction.

-

Navigate to the pkCSM pharmacokinetics server.[4] Paste the SMILES string and run the full panel of predictive models.

-

-

Data Collation: Systematically extract key predictive data points from both platforms. Focus on parameters related to bioavailability, CNS penetration (critical for many morpholine drugs), metabolic liabilities, and potential toxicities.

-

Analysis: Compare the predicted properties against established thresholds for "drug-likeness" (e.g., Lipinski's Rule of Five) and against the profiles of known successful morpholine-containing drugs. A compound with multiple predicted liabilities (e.g., poor absorption, high P-glycoprotein efflux, and hERG inhibition) should be deprioritized.

| Parameter | Predicted Value | Acceptable Range | Rationale & Implication |

| Molecular Weight | 450.5 g/mol | < 500 g/mol | Influences diffusion and overall "drug-likeness". |

| LogP (Lipophilicity) | 2.8 | 1.0 - 3.5 | Key for membrane permeability; too high increases toxicity risk. |

| Aqueous Solubility (LogS) | -3.5 | > -4.0 | Essential for absorption and formulation.[2] |

| Caco-2 Permeability | 1.5 x 10⁻⁶ cm/s | > 1.0 x 10⁻⁶ cm/s | Predicts intestinal absorption for oral dosing.[6] |

| BBB Permeability (LogBB) | 0.15 | > 0 | Positive value suggests potential for CNS penetration.[2][3] |

| CYP2D6 Inhibitor | Yes | No | Risk of drug-drug interactions with co-administered therapies.[6] |

| hERG I Inhibitor | No | No | Early flag for potential cardiotoxicity. |

| AMES Toxicity | No | No | Predicts mutagenic potential. |

Diagram: Initial Screening Workflow

This diagram illustrates the initial decision-making funnel based on computational and basic physicochemical data.

Caption: Agonist activation of a Gs-coupled GPCR pathway.

Part 3: In Vitro ADME-Tox - Proactive De-Risking

Trustworthiness: This battery of assays forms a self-validating system for preclinical risk assessment. [7]The objective is to identify potential liabilities in a compound's ADME and safety profile before committing to expensive and ethically sensitive in vivo studies. A compound that is potent in vitro but has poor metabolic stability or blocks the hERG channel is unlikely to become a successful drug. The favorable properties often imparted by the morpholine ring must be experimentally confirmed here. [1]

Key ADME Assays

-

System Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and a NADPH-regenerating system in phosphate buffer (pH 7.4). Pre-warm to 37°C.

-

Compound Incubation: Add the morpholine test compound to the mixture at a final concentration of 1 µM.

-

Time-Point Sampling: Aliquots are taken at 0, 5, 15, 30, and 60 minutes. The reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is transferred for analysis.

-

LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and in vitro half-life (t½).

Key Safety & Toxicology Assays

Cardiac safety is a major hurdle in drug development. The hERG potassium channel is a critical off-target; its inhibition can lead to fatal arrhythmias.

-

Cell Preparation: Use a validated cell line stably expressing the hERG channel (e.g., HEK293). Cells are cultured and prepared for the automated patch-clamp instrument according to the manufacturer's protocol.

-

System Priming: The automated patch-clamp system (e.g., QPatch or Patchliner) is primed with intracellular and extracellular recording solutions.

-

Cell Sealing: Cells are captured on the measurement chip, and a high-resistance "gigaseal" is formed.

-

Voltage Protocol: A specific voltage pulse protocol is applied to elicit and measure the characteristic hERG tail current. A stable baseline is established.

-

Compound Application: The morpholine compound is applied at increasing concentrations (e.g., 0.1, 1, 10, 30 µM). The effect on the hERG current is measured at each concentration.

-

Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the vehicle control. An IC₅₀ value is determined by fitting the concentration-response data.

Data Presentation: Summary of In Vitro ADME and Safety Profile

| Assay | Endpoint | Result | Interpretation |

| Metabolic Stability (HLM) | t½ (min) | 55 min | Moderate to good stability; suitable for further development. |

| CYP3A4 Inhibition | IC₅₀ (µM) | > 50 µM | Low risk of drug-drug interactions via this major isoform. |

| Plasma Protein Binding | % Bound | 85% | Moderately bound; free fraction is available for therapeutic effect. |

| Caco-2 Permeability (Papp A->B) | 10⁻⁶ cm/s | 12.5 | High permeability, suggesting good potential for oral absorption. |

| hERG Inhibition | IC₅₀ (µM) | > 30 µM | Low risk of cardiotoxicity; provides a good safety margin. |

| Genotoxicity (Ames) | Fold Increase | < 2x at all strains | Non-mutagenic. |

Diagram: ADME-Tox De-Risking Funnel

This workflow illustrates how compounds are filtered through a series of ADME-Tox assays to select the safest and most promising candidates for in vivo testing.

Caption: Sequential filtering of compounds via ADME-Tox assays.

Part 4: In Vivo Profiling - The Whole Organism Response

Authoritative Grounding: The transition to in vivo studies is the definitive test of a drug candidate. [8]All preceding data must now be validated in a complex, living biological system. These studies, typically conducted in rodent models, are designed to answer two fundamental questions: What does the body do to the drug (Pharmacokinetics), and what does the drug do to the body (Pharmacodynamics/Efficacy)? [7][9]All studies must be conducted in compliance with Good Laboratory Practice (GLP) where required for regulatory submissions. [10][11]

Pharmacokinetic (PK) Studies

The goal is to characterize the absorption, distribution, metabolism, and excretion of the morpholine compound over time. This is essential for determining dose, dosing frequency, and oral bioavailability.

-

Animal Acclimation: Male C57BL/6 mice (n=3 per group/route) are acclimated for at least 3 days.

-

Dose Formulation: The compound is formulated in a suitable vehicle (e.g., 20% Solutol in water) for both intravenous (IV) and oral gavage (PO) administration.

-

Dosing:

-

IV Group: Administer a 2 mg/kg dose via the tail vein.

-

PO Group: Administer a 10 mg/kg dose via oral gavage.

-

-

Blood Sampling: Collect sparse blood samples (approx. 30 µL) from each animal at specific time points (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8 hr; PO: 15, 30 min, 1, 2, 4, 8, 24 hr) via submandibular or saphenous vein puncture. Samples are collected into tubes containing an anticoagulant (e.g., K₂EDTA).

-

Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the morpholine compound in plasma samples using a validated LC-MS/MS method.

-

PK Parameter Calculation: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Data Presentation: Key Pharmacokinetic Parameters

| Parameter | IV Route (2 mg/kg) | PO Route (10 mg/kg) | Definition |

| Cmax | 1250 ng/mL | 850 ng/mL | Maximum observed plasma concentration. |

| Tmax | 0.08 hr (5 min) | 1.0 hr | Time to reach Cmax. |

| AUC(0-inf) | 1875 hrng/mL | 4250 hrng/mL | Area under the concentration-time curve. |

| t½ (half-life) | 2.5 hr | 2.8 hr | Time for plasma concentration to decrease by half. |

| Clearance (CL) | 17.8 mL/min/kg | - | Volume of plasma cleared of the drug per unit time. |

| Bioavailability (%F) | - | 45% | The fraction of the oral dose that reaches systemic circulation. |

Pharmacodynamic (PD) and Efficacy Studies

These studies are designed to demonstrate that the drug can reach its target in the body at sufficient concentrations to produce a desired therapeutic effect in a relevant disease model. The specific model is entirely dependent on the therapeutic indication.

-

Model Establishment: Immune-compromised mice (e.g., NSG) are subcutaneously implanted with human tumor cells relevant to the compound's target. Tumors are allowed to grow to a specified size (e.g., 100-150 mm³).

-

Randomization: Animals are randomized into treatment groups (n=8-10 per group), including a vehicle control group and one or more dose levels of the morpholine compound.

-

Treatment: The compound is administered according to a schedule determined by its PK profile (e.g., once daily oral gavage).

-

Monitoring:

-

Tumor Volume: Measured twice weekly with calipers.

-

Body Weight: Monitored twice weekly as a measure of general toxicity.

-

Clinical Observations: Animals are observed daily for any signs of distress.

-

-

Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined endpoint size, or after a fixed duration.

-

Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in treated groups to the vehicle group. Statistical significance is determined (e.g., using ANOVA).

Diagram: The PK/PD Relationship

This diagram illustrates the crucial link between pharmacokinetics (drug concentration) and pharmacodynamics (biological effect), defining the therapeutic window.

Caption: Interplay of PK and PD to define the therapeutic window.

Conclusion

The pharmacological profiling of a novel morpholine compound is a systematic, multi-disciplinary endeavor. It begins with broad, predictive methods to triage candidates and progressively focuses resources on those with the highest potential. By logically sequencing in silico, in vitro, and in vivo studies, we build a comprehensive data package that addresses target engagement, cellular function, ADME properties, safety, and ultimately, therapeutic efficacy. This rigorous, evidence-based approach is essential to navigate the complexities of drug development and to successfully translate the chemical promise of the morpholine scaffold into a clinically valuable therapeutic.

References

-

AXXAM. In Vitro Assays | For successful drug discovery programs. [Link]

-

Genesis Drug Discovery & Development. In Vivo Assays. [Link]

-

Ullah, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

-

Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

-

Oncodesign Services. In vitro assays | 300 cells lines | CRO services. [Link]

-

Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Symeres. In Vivo vs In Vitro: Differences in Early Drug Discovery. [Link]

-

AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]

-

Scitegrity. (2025). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. [Link]

-

Dispendix. The Importance of Assays in Drug Discovery and Development. [Link]

-

Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. European Journal of Medicinal Chemistry. [Link]

-

Kaur, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]

-

BioSpace. (2026). Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. [Link]

-

PPD. Preclinical Studies in Drug Development. [Link]

-

Pires, D. E. V., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16294–16306. [Link]

-

ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved. [Link]

-

Cherry Bekaert. (2025). Preclinical Stage of Drug Development: A Startup's Guide. [Link]

-

Technology Networks. (2023). In Vivo vs In Vitro: Definition, Pros and Cons. [Link]

-

Agno Pharmaceuticals. Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]

-

National Center for Biotechnology Information. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. [Link]

-

Creative Biostructure. ADME-Tox Modeling and Prediction. [Link]

-

U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ADME-Tox Modeling and Prediction - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cellgs.com [cellgs.com]

- 7. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 8. blog.biobide.com [blog.biobide.com]

- 9. In Vivo Assays | Genesis Drug Discovery & Development [gd3services.com]

- 10. Preclinical Stage of Drug Development: A Startup's Guide | Cherry Bekaert [cbh.com]

- 11. fda.gov [fda.gov]

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide to Exploratory Studies on Morpholine-Based Therapeutics

Abstract

The morpholine ring, a simple six-membered heterocycle, has emerged as a "privileged structure" in medicinal chemistry, consistently appearing in a multitude of approved and experimental drugs.[1] Its remarkable versatility stems from a unique combination of physicochemical properties that enhance aqueous solubility, metabolic stability, and target binding affinity.[2] This technical guide provides a comprehensive exploration of morpholine-based therapeutics, delving into the rationale behind their design, synthesis, and evaluation across key therapeutic areas. We will dissect the structure-activity relationships of prominent morpholine-containing drugs and provide detailed, field-proven protocols for their preclinical assessment, empowering researchers and drug development professionals to leverage the full potential of this exceptional pharmacophore.

The Morpholine Moiety: A Master Key to Unlocking Therapeutic Potential

The unassuming structure of morpholine, with its ether and secondary amine functionalities, belies its profound impact on a molecule's pharmacological profile. The oxygen atom acts as a hydrogen bond acceptor, while the nitrogen's basicity can be finely tuned through substitution, influencing the compound's pKa and, consequently, its pharmacokinetic properties.[2] This dual nature allows morpholine to improve a drug candidate's "drug-likeness" by favorably modulating its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

The chair-like conformation of the morpholine ring provides a rigid scaffold, which is instrumental in orienting substituents for optimal interaction with their biological targets.[2] This conformational rigidity minimizes the entropic penalty upon binding, often leading to enhanced potency and selectivity. It is this combination of desirable physicochemical and structural attributes that has cemented morpholine's status as a go-to building block in the medicinal chemist's toolbox.[1][3]

Therapeutic Frontiers of Morpholine-Based Drugs

The applications of the morpholine scaffold are broad, spanning a wide array of diseases. This guide will focus on three key areas where morpholine-containing drugs have made a significant impact: oncology, infectious diseases, and neurodegenerative disorders.

Precision Oncology: Targeting Cancer's Driving Forces

In the realm of oncology, the morpholine moiety has been instrumental in the development of targeted therapies that inhibit key signaling pathways driving cancer cell proliferation and survival.[4]

A prime example is Gefitinib , an anilinoquinazoline derivative used in the treatment of non-small cell lung cancer (NSCLC).[5][6] The morpholine ring in Gefitinib enhances its solubility and pharmacokinetic properties, enabling effective oral administration.[7]

Mechanism of Action: Gefitinib and EGFR Inhibition

Gefitinib functions as a competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][6] In many NSCLC cases, mutations in the EGFR gene lead to its constitutive activation, triggering downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K/Akt/mTOR pathways, that promote uncontrolled cell growth and inhibit apoptosis.[4][8][9] Gefitinib binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and blocking the initiation of these downstream signals.[6][9]

Diagram: Gefitinib's Mechanism of Action

Caption: Gefitinib competitively inhibits ATP binding to the EGFR tyrosine kinase domain.

Combating Drug-Resistant Infections

The rise of multidrug-resistant bacteria poses a significant global health threat. Morpholine-based antibiotics have provided a crucial line of defense against these formidable pathogens.

Linezolid , the first clinically approved oxazolidinone antibiotic, is a testament to the power of the morpholine scaffold in antibacterial drug design.[10][11] It is particularly effective against serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[10][12]

Mechanism of Action: Linezolid and Protein Synthesis Inhibition

Linezolid employs a unique mechanism of action that sets it apart from other protein synthesis inhibitors. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[10][13] This early blockade of translation initiation is a key reason for the low incidence of cross-resistance with other antibiotic classes that typically target later stages of protein synthesis.[11][13] The morpholine ring in Linezolid undergoes oxidation to inactive metabolites.

Diagram: Linezolid's Inhibition of Bacterial Protein Synthesis

Caption: Linezolid prevents the formation of the 70S initiation complex in bacterial ribosomes.

Navigating the Complexities of Neurodegenerative Diseases

The development of drugs for central nervous system (CNS) disorders is particularly challenging due to the blood-brain barrier (BBB). The physicochemical properties of the morpholine ring, particularly its balanced lipophilic-hydrophilic profile, make it an invaluable scaffold for designing CNS-active drugs with improved BBB permeability.[1][5][14][15]

Morpholine-based compounds are being explored for a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[10][11][14] These compounds target various enzymes and receptors implicated in the pathology of these conditions, such as cholinesterases, monoamine oxidases, and secretases.[10][11] For instance, pyrimidine-morpholine hybrids have shown promise as potent cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[7]

Mechanism of Action: Aprepitant and Neurokinin-1 Receptor Antagonism

While not a direct treatment for neurodegeneration, Aprepitant , a morpholine-containing antiemetic, provides an excellent example of a CNS-active drug.[16] It is a selective antagonist of the neurokinin-1 (NK1) receptor and is used to prevent chemotherapy-induced and postoperative nausea and vomiting.[14][15]

Substance P is a neuropeptide that binds to NK1 receptors in the brain's vomiting center, triggering the emetic reflex.[14][17] Aprepitant crosses the BBB and blocks Substance P from binding to these receptors, thereby preventing the initiation of the vomiting signal.[14][17]

Diagram: Aprepitant's Antagonism of the NK1 Receptor

Caption: Aprepitant blocks Substance P from binding to NK1 receptors in the brain.

Core Experimental Protocols for Evaluating Morpholine-Based Therapeutics

The following protocols are provided as a guide for the preclinical evaluation of novel morpholine-containing compounds. These are foundational assays that can be adapted to specific research needs.

In Vitro Kinase Inhibition Assay: A Focus on VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a critical target in oncology.[18] This protocol outlines a luminescence-based assay to determine the inhibitory activity of a morpholine-based compound against VEGFR-2.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The inhibitory effect of the test compound is quantified by the reduction in substrate phosphorylation, which is detected by measuring the amount of remaining ATP using a luminescence-based reagent like Kinase-Glo®.[18]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the morpholine-based test compound in DMSO.

-

Perform serial dilutions of the stock solution in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[18]

-

Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu:Tyr, 4:1)).[2][18]

-

Dilute recombinant human VEGFR-2 enzyme to the working concentration in 1x Kinase Buffer.[18]

-

-

Assay Procedure:

-

Add the master mixture to the wells of a white 96-well plate.[18]

-

Add the diluted test compound solutions to the appropriate wells.

-

Include positive controls (no inhibitor) and blank controls (no enzyme).[18]

-

Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blanks.[2][18]

-

-

Detection and Data Analysis:

-

After incubation, add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.[2][18]

-

Incubate at room temperature for 10-15 minutes to stabilize the signal.[2][18]

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Diagram: VEGFR-2 Kinase Inhibition Assay Workflow

Caption: Workflow for a luminescence-based VEGFR-2 kinase inhibition assay.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[16][19]

Step-by-Step Methodology:

-

Cell Plating and Treatment:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20]

-

Treat the cells with various concentrations of the morpholine-based test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation and Formazan Solubilization:

-

Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL.[16][19]

-

Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[16][20]

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]

-

-

Absorbance Measurement and Data Analysis:

-

Gently mix the plate to ensure complete solubilization of the formazan.[16]

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.[19][20]

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

Understanding how a therapeutic agent affects the cell cycle is crucial for elucidating its mechanism of action. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing cell cycle distribution.[12][13]

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[13]

Step-by-Step Methodology:

-

Cell Preparation and Fixation:

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol and wash them with PBS.[9]

-

Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. RNase A is essential to prevent the staining of double-stranded RNA.[12]

-

Incubate the cells in the dark at room temperature for 30 minutes.[3][12]

-

-

Flow Cytometry and Data Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Generate a histogram of PI fluorescence intensity.

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9]

-

Concluding Remarks and Future Directions

The morpholine scaffold continues to be a highly valuable and versatile tool in the design and development of novel therapeutics. Its ability to confer favorable pharmacokinetic and pharmacodynamic properties has led to its incorporation in a wide range of successful drugs. The exploratory studies and experimental protocols detailed in this guide provide a solid foundation for researchers and scientists to further investigate the potential of morpholine-based compounds. Future research will undoubtedly uncover new applications for this privileged structure, particularly in addressing the challenges of complex diseases and emerging drug resistance. The continued exploration of structure-activity relationships and the development of innovative synthetic methodologies will ensure that the morpholine ring remains at the forefront of medicinal chemistry for years to come.

References

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

MedSchool. (n.d.). Gefitinib | Drug Guide. Retrieved from [Link]

-

Pharmacology of Linezolid. (2025, October 5). Retrieved from [Link]

-

Singh, R. B. (2024, March 1). Linezolid. StatPearls. Retrieved from [Link]

-

Stalker, J. R., & Jungbluth, G. L. (2002, February 15). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. American Family Physician, 65(4), 673-674. [Link]

-

Wikipedia. (n.d.). Aprepitant. Retrieved from [Link]

-

Mok, T. S. (2009). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Case Reports in Oncology, 2(1), 1-11. [Link]

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Patel, K. (2024, January 11). Aprepitant. StatPearls. Retrieved from [Link]

-

Wikipedia. (n.d.). Linezolid. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Linezolid? Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Aprepitant? Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of gefitinib. Retrieved from [Link]

-

Ciardiello, F. (2004, June 15). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4218s-4221s. [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]

-

Al-Ostoot, F. H., et al. (2022). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 27(19), 6599. [Link]

-

Kumari, A., & Singh, R. K. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. In Key Heterocyclic Cores for Smart Anticancer Drug–Design Part II (pp. 137-173). Springer, Singapore. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clyte.tech [clyte.tech]

- 8. wp.uthscsa.edu [wp.uthscsa.edu]